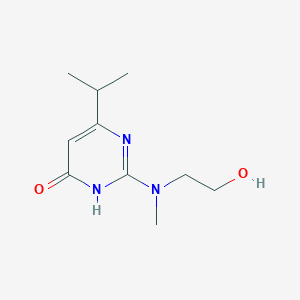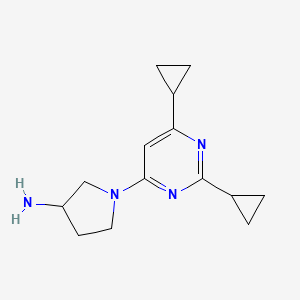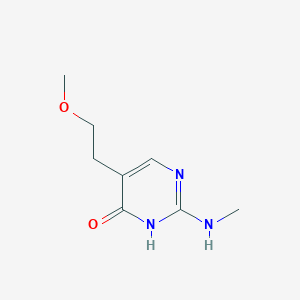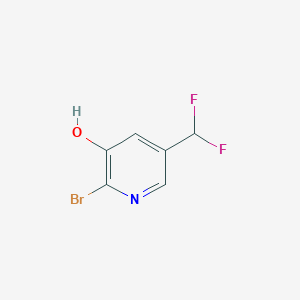
6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4(3H)-oxo-6-cloro-2-(piridin-3-il)pirimidina es un compuesto heterocíclico que contiene anillos de piridina y pirimidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4(3H)-oxo-6-cloro-2-(piridin-3-il)pirimidina normalmente implica la reacción de 3-aminopiridina con un derivado de pirimidina clorosustituido en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de una base como el carbonato de potasio o el hidróxido de sodio, y un disolvente como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO). La mezcla de reacción se calienta a un rango de temperatura de 100-150 °C durante varias horas para asegurar una conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de 4(3H)-oxo-6-cloro-2-(piridin-3-il)pirimidina puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, pueden conducir a un método de producción más escalable y rentable.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4(3H)-oxo-6-cloro-2-(piridin-3-il)pirimidina puede sufrir varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de cloro puede ser reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de oxidación: El compuesto puede ser oxidado para formar los N-óxidos correspondientes.
Reacciones de reducción: La reducción puede conducir a la formación de derivados de dihidropirimidina.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en disolventes apróticos polares como DMF o DMSO, con la adición de una base como el carbonato de potasio.
Reacciones de oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Principales productos formados
Reacciones de sustitución: Los productos incluyen varias pirimidinas sustituidas dependiendo del nucleófilo utilizado.
Reacciones de oxidación: Derivados N-óxido del compuesto original.
Reacciones de reducción: Derivados de dihidropirimidina.
Aplicaciones Científicas De Investigación
La 4(3H)-oxo-6-cloro-2-(piridin-3-il)pirimidina tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a las enzimas cinasas.
Síntesis orgánica: El compuesto sirve como intermediario en la síntesis de estructuras heterocíclicas más complejas.
Ciencia de materiales: Se está explorando su posible uso en el desarrollo de semiconductores orgánicos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de la 4(3H)-oxo-6-cloro-2-(piridin-3-il)pirimidina en aplicaciones medicinales a menudo implica su interacción con objetivos moleculares específicos, como las enzimas cinasas. El compuesto puede unirse al sitio activo de la enzima, inhibiendo su actividad y, por lo tanto, modulando varias vías celulares. Esta inhibición puede conducir a efectos terapéuticos en el tratamiento de enfermedades como el cáncer.
Comparación Con Compuestos Similares
Compuestos similares
2-(Piridin-3-il)pirimidin-4(3H)-ona: Carece del sustituyente cloro, lo que puede afectar su reactividad y sus propiedades de unión.
6-Bromo-2-(piridin-3-il)pirimidin-4(3H)-ona: Estructura similar pero con un átomo de bromo en lugar de cloro, lo que puede influir en su comportamiento químico y aplicaciones.
Unicidad
La 4(3H)-oxo-6-cloro-2-(piridin-3-il)pirimidina es única debido a la presencia del átomo de cloro, que puede aumentar su reactividad en reacciones de sustitución y potencialmente mejorar su afinidad de unión a ciertos objetivos moleculares en aplicaciones medicinales.
Propiedades
Fórmula molecular |
C9H6ClN3O |
|---|---|
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
4-chloro-2-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6ClN3O/c10-7-4-8(14)13-9(12-7)6-2-1-3-11-5-6/h1-5H,(H,12,13,14) |
Clave InChI |
RDDDAJPSCBUICJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=CC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)




![4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole](/img/structure/B11788594.png)
![3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788601.png)


![6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11788616.png)
![6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788627.png)
